molecular formula C18H21NOS B2583878 N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850168-31-9

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2583878
CAS No.: 850168-31-9
M. Wt: 299.43
InChI Key: VPBZMDGYQTUYLB-UHFFFAOYSA-N
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Description

The compound “N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is an organic compound containing a benzothiophene ring, which is a polycyclic aromatic system with a sulfur atom . The “N-(3-phenylpropyl)” part indicates a phenylpropyl group attached to the compound via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, an amide functional group, and a phenylpropyl side chain . The exact structure would need to be confirmed by techniques such as NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide functional group and the aromatic benzothiophene ring . The amide could potentially undergo hydrolysis, acylation, or other reactions typical of amides.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring and the amide group could impact its solubility, melting point, and other properties .

Scientific Research Applications

Benzene-1,3,5-tricarboxamide Applications

Benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance across various scientific disciplines due to their simple structure and wide accessibility. These compounds are utilized in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, is pivotal for their application in nanotechnology. Moreover, their multivalent nature drives applications in the biomedical field, indicating the potential for BTAs, including N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives, in these areas. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future applications (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes

The degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) has been extensively studied, leading to the generation of various by-products and proposed degradation pathways. The review by Qutob et al. highlights the significant role of AOPs in treating recalcitrant compounds from aqueous mediums, such as acetaminophen, and their biotoxicity. This research area underscores the potential application of this compound derivatives in environmental chemistry, especially in water treatment and pollution control, given their chemical structure and reactivity (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Phenolic Antioxidants

The review by Liu and Mabury on synthetic phenolic antioxidants (SPAs) discusses the environmental occurrence, human exposure, and toxicity of SPAs. SPAs, including derivatives of this compound, are used to retard oxidative reactions in various products. The study highlights the detection of SPAs in different environmental matrices and their potential health risks, suggesting the importance of developing a better understanding of these compounds for environmental health and safety (Liu & Mabury, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(17-13-15-10-4-5-11-16(15)21-17)19-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZMDGYQTUYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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